molecular formula C14H6Cl4FNO3 B3337304 2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid CAS No. 61747-73-7

2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid

Cat. No.: B3337304
CAS No.: 61747-73-7
M. Wt: 397 g/mol
InChI Key: NMKSTKIEBAIEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2,3,4,5-tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4FNO3/c15-9-7(8(14(22)23)10(16)12(18)11(9)17)13(21)20-6-4-2-1-3-5(6)19/h1-4H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKSTKIEBAIEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308514
Record name 2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61747-73-7
Record name NSC204689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-FLUORO-3,4,5,6-TETRACHLOROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachlorideIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Dichlorophenyl Carbamoyl Derivatives
  • Tecloftalam (CAS 76280-91-6): Structure: 2,3,4,5-Tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid. Molecular Formula: C₁₄H₆Cl₆NO₃. Applications: Registered as a pesticide, targeting fungal pathogens in crops . Key Difference: Replacement of the 2-fluorophenyl group with a 2,3-dichlorophenyl moiety increases halogen density, enhancing hydrophobicity (LogP ~3.5) and bioactivity .
Chloro-Methylphenyl Carbamoyl Derivatives
  • 2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid (CAS 77106-14-0): Molecular Formula: C₁₅H₈Cl₅NO₃. Properties: Higher molecular weight (427.49 g/mol) and density (1.664 g/cm³) due to the methyl group. Applications: Investigated as a herbicide intermediate; the methyl group improves stability under UV exposure .

Aromatic Ring Replacements

Imidazole-Based Carbamoyl Derivatives
  • 2,3,4,5-Tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]benzoic acid (CAS 69868-17-3):
    • Molecular Formula : C₁₂H₆Cl₄N₂O₃.
    • LogP : 2.95.
    • Applications : Studied for antibacterial activity; the imidazole ring facilitates hydrogen bonding with microbial enzymes .
Benzimidazole-Based Derivatives
  • 2,3,4,5-Tetrachloro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (Compound 3b from ): Molecular Formula: C₁₅H₅Cl₄F₃N₂O₄.

Fluorinated Chain Modifications

Perfluorinated Sulfonyloxy Derivatives
  • Potassium 2,3,4,5-tetrachloro-6-[[[3-[[(tridecafluorohexyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoate (CAS 68815-72-5): Molecular Formula: C₂₀H₇Cl₄F₁₃KNO₆S. Applications: Used in flame retardants; the perfluorinated chain imparts thermal resistance and reduces biodegradability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituent LogP Application
Target Compound 61747-73-7 C₁₄H₆Cl₄FNO₃ 2-fluorophenyl carbamoyl ~3.0 Pharmaceutical intermediate
Tecloftalam 76280-91-6 C₁₄H₆Cl₆NO₃ 2,3-dichlorophenyl carbamoyl ~3.5 Pesticide
3-Chloro-2-methylphenyl derivative 77106-14-0 C₁₅H₈Cl₅NO₃ 3-chloro-2-methylphenyl ~3.2 Herbicide intermediate
Imidazole derivative 69868-17-3 C₁₂H₆Cl₄N₂O₃ 2-methylimidazole 2.96 Antibacterial agent
Perfluorinated sulfonyloxy derivative 68815-72-5 C₂₀H₇Cl₄F₁₃KNO₆S Tridecafluorohexyl sulfonyloxy N/A Flame retardant

Biological Activity

2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid is a synthetic compound with significant biological activity. Its molecular formula is C14H6Cl4FNO3, and it has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Weight : 397.0 g/mol
  • CAS Number : 61747-73-7
  • Chemical Structure :
C6Cl4FNO3\text{C}_6\text{Cl}_4\text{FNO}_3
PropertyValue
Molecular FormulaC14H6Cl4FNO3
Molecular Weight397.0 g/mol
CAS Number61747-73-7

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it has shown moderate to high cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
A549 (Lung Cancer)25.0
HeLa (Cervical)30.5
MCF-7 (Breast)45.0

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by disrupting cellular processes essential for tumor growth and survival.

Case Studies

  • Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited tumor growth in xenograft models of lung cancer. The researchers noted that treatment with the compound led to a reduction in tumor size and improved survival rates in treated animals.
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity, the compound was tested against various pathogenic bacteria. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Q & A

Basic: What are the standard methods for synthesizing and purifying 2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid, and how are impurities monitored?

Answer:
The compound is synthesized via stepwise chlorination and carbamoylation of a benzoic acid precursor. Purification typically employs recrystallization or column chromatography. Impurity monitoring is critical due to regulatory limits on halogenated by-products (e.g., brominated resorcinol or SBBA derivatives). Ultra-high-performance liquid chromatography (UHPLC) with UV detection is the gold standard for quantifying impurities, as detailed in AOAC International protocols . For structural validation, single-crystal X-ray diffraction using SHELXL (a robust small-molecule refinement tool) is recommended .

Advanced: How can computational tools resolve contradictions in mass spectral data for halogenated benzoic acid derivatives?

Answer:
Gas chromatography–atmospheric pressure chemical ionization (GC–APCI) preserves molecular ions, enabling retrospective analysis. Prioritization strategies using isotopic clusters and fragmentation patterns help identify unknowns, such as thermal decomposition products (e.g., chlorofluoro flame retardants). Tools like in silico spectral libraries and machine learning models predict fragmentation pathways, resolving ambiguities in polychlorinated/brominated analogs . For example, Zhang et al. (2010) identified 191 isotopic clusters in environmental samples using this approach .

Basic: What analytical techniques are most effective for quantifying trace levels of this compound in environmental matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for sensitivity. For nonpolar matrices (e.g., dust or sediment), GC-APCI-MS provides superior detection of halogenated by-products, as demonstrated in studies identifying perfluorinated sulfonic acid esters . Method validation should include spike-recovery experiments and matrix-matched calibration to address ion suppression/enhancement.

Advanced: How does the compound’s crystal packing influence its reactivity in catalytic or biological systems?

Answer:
Crystallographic studies using SHELX software reveal intermolecular interactions (e.g., halogen bonding between Cl and carbonyl groups) that stabilize the lattice. These interactions can sterically hinder active sites in catalytic applications or alter binding affinity in enzyme inhibition assays. Refinement with SHELXL at high resolution (≤1.0 Å) is critical to model disorder in halogenated substituents .

Basic: What are the regulatory limits for related impurities in this compound under U.S. and international guidelines?

Answer:
The U.S. Code of Federal Regulations (21 CFR §74) restricts synthetic by-products like 2,3,4,5-tetrachloro-6-(3´,5´-dibromo-2´,4´-dihydroxybenzoyl)benzoic acid (SBBA) to ≤1% in color additives. Compliance requires validated UHPLC methods with detection limits ≤0.1% . The European Chemicals Agency (ECHA) mandates similar thresholds under REACH Annex XVII.

Advanced: What mechanistic insights explain its bactericidal activity, and how can bioassays be optimized?

Answer:
The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR) in bacteria, disrupting folate synthesis. Advanced bioassays combine time-kill kinetics with proteomic profiling to differentiate bacteriostatic vs. bactericidal effects. Synergistic studies with β-lactam antibiotics require checkerboard microdilution assays to calculate fractional inhibitory concentration indices (FICIs) .

Advanced: How do perfluorinated analogs of this compound behave in environmental fate studies?

Answer:
Perfluorinated derivatives (e.g., monopotassium salts with undecafluoropentyl groups) exhibit extreme persistence due to C-F bond stability. Studies using high-resolution mass spectrometry (HRMS) and fugacity modeling predict long-range transport potential. For example, analogs like [68541-02-6] have been detected in Arctic biota, highlighting their environmental mobility .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Use glove boxes for weighing due to halogenated dust toxicity. Personal protective equipment (PPE) must include nitrile gloves and respirators with organic vapor cartridges. Waste disposal should comply with EPA Title 40 guidelines for chlorinated aromatics.

Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁹F) elucidate metabolic pathways in mammalian systems?

Answer:
¹⁹F-NMR tracking in rodent models reveals hepatic glucuronidation as the primary detox pathway. Stable isotope-assisted metabolomics (SIAM) with ¹³C-labeled analogs identifies reactive intermediates, such as quinone methides, which form DNA adducts. These methods require synthesis of isotopologues via Pd-catalyzed cross-coupling .

Basic: What are the key differences in spectroscopic signatures (NMR, IR) between this compound and its des-chloro analogs?

Answer:
¹H NMR shows downfield shifts for the carbamoyl NH (~10.5 ppm) and aromatic protons adjacent to Cl substituents (~7.8–8.2 ppm). IR spectra distinguish C=O stretches: benzoic acid (1680 cm⁻¹) vs. carbamoyl (1640 cm⁻¹). X-ray photoelectron spectroscopy (XPS) confirms Cl binding energies at 200 eV (2p₃/₂) and 270 eV (KLL Auger) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.